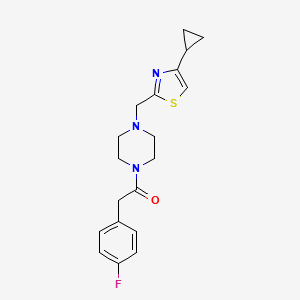

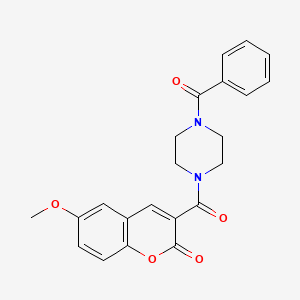

![molecular formula C20H24N4O4S B2488949 N-ブチル-1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(フラン-2-イル)-3-メチル-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド CAS No. 1021262-96-3](/img/structure/B2488949.png)

N-ブチル-1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(フラン-2-イル)-3-メチル-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.

BenchChem offers high-quality N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物は、Gタンパク質共役型内向き整流性カリウム(GIRK)チャネルの新しい活性化剤として研究されています . これらのチャネルは、神経細胞の興奮性と心臓機能の調節に重要な役割を果たしています。 GIRKチャネルを調節することで、この化合物は、てんかん、不整脈、疼痛知覚などの状態に影響を与える可能性があります。

- 研究者らは、この骨格から誘導された化合物を特定しており、プロトタイプの尿素系化合物と比較して、代謝安定性が向上したGIRK1/2活性化剤としてナノモル濃度で活性を示しています . 代謝安定性を向上させることは、薬物開発にとって不可欠です。なぜなら、代謝安定性を向上させることで、より長い半減期とより良い薬物動態が保証されるからです。

- この化合物の前駆体であるN-tert-ブチル-1,2-ジアミノエタンは、大気中の二酸化炭素と急速に反応して、双性イオンアンモニウムカルバメート塩を生成します . このような反応性を理解することは、新しい材料の設計や環境プロセスを理解する上で価値があります。

- この化合物の官能化誘導体は、熱刺激に応答して分子間B–N結合の動的スイッチングを示します . この特性は、分子スイッチ、センサー、または特性が調整可能な材料への応用が見られます。

- この化合物のチオエーテル誘導体は、臭素と反応して、多様に置換された官能性1,2-ジチオランを生成します . これらの化合物は、1,2-ジチオランが多用途なビルディングブロックであるため、有機合成に潜在的な応用があります。

GIRKチャネル活性化

代謝安定性の向上

双性イオンアンモニウムカルバメート塩の形成

B–N結合の動的スイッチング

1,2-ジチオラン合成

要約すると、N-ブチル-1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(フラン-2-イル)-3-メチル-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドは、イオンチャネルの調節から材料化学まで、さまざまな科学分野で有望です。 研究者は、その多面的な応用を探求し続けており、そのユニークな構造的特徴は、さらなる調査のための興味深い主題となっています。 🌟 .

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

The compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it increases their activity, allowing more potassium ions to enter the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

特性

IUPAC Name |

N-butyl-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-3-4-8-21-20(25)15-11-16(17-6-5-9-28-17)22-19-18(15)13(2)23-24(19)14-7-10-29(26,27)12-14/h5-6,9,11,14H,3-4,7-8,10,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCOFJQDZWAMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

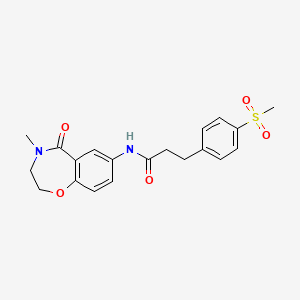

![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2488872.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

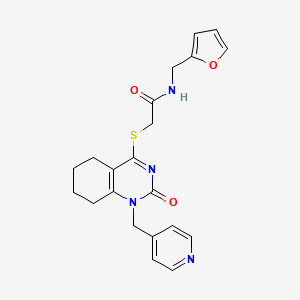

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2488880.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

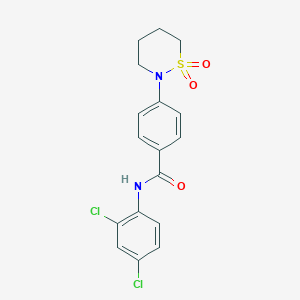

![ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)